3-bromo-N-(4-chlorobenzyl)benzamide
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Overview
Description
3-bromo-N-(4-chlorobenzyl)benzamide: is an organic compound with the molecular formula C14H11BrClNO . It is a derivative of benzamide, featuring a bromine atom at the third position and a 4-chlorobenzyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(4-chlorobenzyl)benzamide typically involves the following steps:
Amidation: The brominated benzene derivative is then reacted with 4-chlorobenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-N-(4-chlorobenzyl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents under mild conditions.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 3-bromo-N-(4-chlorobenzyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory or anticancer properties, making it a candidate for further pharmacological studies .
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a building block for functionalized materials .
Mechanism of Action
The mechanism by which 3-bromo-N-(4-chlorobenzyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorobenzyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 3-bromo-N-(4-methylbenzyl)benzamide
- 3-bromo-N-(4-fluorobenzyl)benzamide
- 3-bromo-N-(4-nitrobenzyl)benzamide
Comparison: Compared to its analogs, 3-bromo-N-(4-chlorobenzyl)benzamide is unique due to the presence of the chlorine atom, which can significantly affect its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and influence its interactions with biological targets .
Properties
IUPAC Name |
3-bromo-N-[(4-chlorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-12-3-1-2-11(8-12)14(18)17-9-10-4-6-13(16)7-5-10/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQBTGSVGGHREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976671 |
Source
|
Record name | 3-Bromo-N-[(4-chlorophenyl)methyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6116-49-0 |
Source
|
Record name | 3-Bromo-N-[(4-chlorophenyl)methyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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